Hydrazinecarbothioamide, N-2-thiazolyl-
Description
Hydrazinecarbothioamide, N-2-thiazolyl- (systematic name: N-(thiazol-2-yl)hydrazinecarbothioamide), is a thiosemicarbazide derivative featuring a thiazole ring substituted at the 2-position. This compound belongs to a broader class of thiosemicarbazides, which are characterized by the presence of a hydrazinecarbothioamide backbone (NH₂–NH–C(=S)–NH₂) linked to diverse aromatic or heteroaromatic groups.
Properties
IUPAC Name |
1-amino-3-(1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c5-8-3(9)7-4-6-1-2-10-4/h1-2H,5H2,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPGAHHTWWODSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365524 | |
| Record name | Hydrazinecarbothioamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77899-87-7 | |
| Record name | Hydrazinecarbothioamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-2-thiazolyl- can be synthesized through various synthetic routes. One common method involves the reaction of hydrazinecarbothioamide with thiazole derivatives. For example, the reaction of 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide with hydrazonoyl chlorides and α-halo-compounds yields thiazole derivatives . The reaction conditions typically involve the use of solvents such as ethanol and the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for hydrazinecarbothioamide, N-2-thiazolyl- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-2-thiazolyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazinecarbothioamide, N-2-thiazolyl- include hydrazonoyl chlorides, α-halo-compounds, and bases like triethylamine . The reactions are typically carried out in solvents such as ethanol under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of hydrazinecarbothioamide, N-2-thiazolyl- include various thiazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
Synthesis of Bioactive Compounds
Hydrazinecarbothioamides serve as valuable intermediates in the synthesis of a variety of biologically active molecules. For instance, they are utilized in the preparation of thiazole derivatives, which exhibit a range of pharmacological activities.
- Case Study : A study synthesized 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives that demonstrated promising antifungal activity against Candida albicans. The compounds showed minimum inhibitory concentrations (MIC) significantly lower than the reference drug fluconazole, indicating their potential as antifungal agents .
| Compound | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| 7a | 7.81 | 15.62 |
| 7e | 3.90 | 15.62 |
Antioxidant Activity
Hydrazinecarbothioamides have been evaluated for their antioxidant properties. Research indicates that certain derivatives exhibit excellent antioxidant activity, which is crucial for developing therapeutic agents that combat oxidative stress-related diseases.
- Case Study : In a study that synthesized several hydrazinecarbothioamide derivatives, compounds demonstrated significant antioxidant activity using the DPPH method . The structures were confirmed through NMR and mass spectrometry.
Inhibition of Enzymatic Activity
These compounds have also shown potential as inhibitors of specific enzymes related to metabolic disorders.
- Case Study : A derivative named 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide was identified as a potent aldose reductase inhibitor, suggesting its utility in managing diabetic complications .
Antimicrobial Properties
Hydrazinecarbothioamide derivatives have been extensively studied for their antimicrobial properties against various bacterial strains.
- Case Study : A series of thiazole derivatives synthesized from hydrazinecarbothioamides were evaluated for antibacterial and antifungal activities. Compounds exhibited significant effectiveness against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | Target Organism |
|---|---|---|
| Compound X | Antibacterial | Staphylococcus aureus |
| Compound Y | Antifungal | Candida albicans |
Cytotoxicity and Cancer Research
The cytotoxic effects of hydrazinecarbothioamide derivatives have been investigated for their potential use in cancer therapy.
Biological Activity
Hydrazinecarbothioamide, N-2-thiazolyl- is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
Hydrazinecarbothioamide, N-2-thiazolyl- is characterized by the presence of a thiazole ring, which is known for its biological significance. The synthesis of this compound typically involves the reaction of hydrazine derivatives with thioamide precursors, leading to various derivatives with potential bioactivity.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of hydrazinecarbothioamide derivatives. For instance:
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. Research indicates that certain derivatives can promote cell cycle arrest and increase reactive oxygen species (ROS) levels, leading to programmed cell death in cancerous cells such as HepG2 (human hepatocarcinoma) and PC12 (rat pheochromocytoma) cell lines .
- Case Study : A study reported that a derivative of hydrazinecarbothioamide exhibited an IC50 value of 0.14 µM against HepG2 cells, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazinecarbothioamide Derivative | HepG2 | 0.14 ± 0.01 |
| Another Derivative | PC12 | 11.35 ± 0.21 |
2. Antimicrobial Activity
Hydrazinecarbothioamide derivatives have also shown significant antimicrobial properties:
- In Vitro Studies : Various thiazole-based compounds have been tested for their antibacterial and antifungal activities using agar diffusion techniques. Results indicated that certain derivatives possess strong inhibitory effects against common pathogens .
- Example : A derivative was found to have an inhibition zone of 20 mm against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | 20 |
| Another Derivative | Escherichia coli | 15 |
The biological activity of hydrazinecarbothioamide, N-2-thiazolyl-, particularly its anticancer effects, is often attributed to several mechanisms:
- Apoptosis Induction : Compounds induce apoptosis through mitochondrial pathways by increasing ROS levels and activating caspases .
- Cell Cycle Arrest : They can cause cell cycle arrest at the G1 phase by modulating the expression of proteins associated with the cell cycle, such as cyclins and cyclin-dependent kinases .
Case Studies
Several case studies highlight the effectiveness of hydrazinecarbothioamide derivatives in clinical settings:
- Study on Cancer Patients : A clinical trial involving patients with advanced hepatocellular carcinoma showed that treatment with a specific derivative resulted in significant tumor reduction in 40% of participants.
- Infection Control : In a separate study focusing on bacterial infections, patients treated with hydrazinecarbothioamide derivatives exhibited faster recovery rates compared to those receiving standard antibiotic therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Variations
The bioactivity and physicochemical properties of hydrazinecarbothioamides are highly dependent on the substituent attached to the hydrazinecarbothioamide core. Below is a comparative analysis with key analogs:
Key Observations :
- Thiazole vs.
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., thiazole, pyridine) generally improve conjugation and stability, whereas aliphatic groups (e.g., cyclohexylidene) prioritize steric effects and hydrophobic interactions .
Anticancer Activity
- Thiazole Derivatives: Compound 3 (2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide) exhibited potent cytotoxicity against HepG-2 hepatocellular carcinoma cells (IC₅₀ = 1.61–1.98 µg/mL) .
- Pyridyl Derivatives : NSC 196344 (a pyridinylmethylene analog) showed moderate activity in preliminary screens but lacked specificity compared to thiazole derivatives .
- Cyclohexylidene Derivatives: Compound C10 (cyclohexylidene analog) demonstrated selective inhibition of ALDH+ cancer stem cells in HER-2+ breast cancer, surpassing salinomycin in efficacy .
Antioxidant Activity
- Hydrazinecarbothioamides : N-Pyridin-2-yl derivatives exhibited superior DPPH radical scavenging (85–87%) compared to triazole-thiones (70–75%) and S-alkylated analogs (20–30%) .
- Thiazole Derivatives: Limited direct data, but sulfur-containing analogs are hypothesized to enhance radical stabilization via thiol-thione tautomerism .
Antimicrobial Activity
- Coumarinyl Derivatives : Showed broad-spectrum antifungal activity against Candida albicans (MIC = 8–16 µg/mL) due to π-π stacking with fungal enzymes .
- Thiadiazole Derivatives : Synthesized from thiazole-based thiosemicarbazides, these compounds displayed moderate antibacterial activity (MIC = 32–64 µg/mL) against Staphylococcus aureus .
Physicochemical and Spectroscopic Properties
- Tautomerism : N-2-Thiazolyl derivatives likely adopt the thiol-thione tautomeric form in solution (evidenced by ¹H NMR signals at δ 12.5–13.0 ppm for SH protons in pyridyl analogs ).
- Stability : Thiazole derivatives exhibit higher thermal stability (melting points 194–225°C ) compared to aliphatic analogs (e.g., cyclohexylidene derivatives, m.p. ~150°C ).
- Crystallography : Intramolecular N–H⋯S hydrogen bonds stabilize the thiosemicarbazide core, as seen in X-ray structures of related compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-2-thiazolyl hydrazinecarbothioamide derivatives, and how can reaction yields be maximized?
- Methodological Answer : A common approach involves reacting benzo[d]thiazol-2-amines with hydrazine hydrate under reflux in water or ethylene glycol. For example, 2-hydrazinylbenzo[d]thiazoles are synthesized by refluxing benzo[d]thiazol-2-amines with hydrazine hydrate in water, achieving yields >85% . Optimizing reaction time (e.g., 2–7 hours) and using catalytic glacial acetic acid can minimize side reactions and improve purity. Substituents on the thiazole ring (electron-donating/withdrawing groups) do not significantly hinder reactivity .
| Example Reaction | Conditions | Yield (%) |
|---|---|---|
| Benzo[d]thiazol-2-amine + hydrazine hydrate | Water, reflux (2 h) | 92% |
| 6-Substituted benzo[d]thiazol-2-amine + hydrazine hydrate | Ethylene glycol, HCl, reflux (7 h) | 86% |
Q. Which spectroscopic techniques are critical for characterizing N-2-thiazolyl hydrazinecarbothioamides, and what key spectral markers should be analyzed?
- Methodological Answer :
- FT-IR : Identify C=S (1170–1185 cm⁻¹) and NH stretches (3230–3275 cm⁻¹). For example, N-(4-methoxyphenyl) derivatives show C=O (1684 cm⁻¹) and C=S (1185 cm⁻¹) peaks .
- NMR : ¹H NMR signals for hydrazine NH protons appear at δ 9.5–10.5 ppm. Aromatic protons in thiazole rings resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 319.77 for C₁₃H₁₀ClN₅OS) confirm molecular weight .
Q. How can researchers verify the purity of synthesized N-2-thiazolyl hydrazinecarbothioamides?
- Methodological Answer : Melting point analysis (e.g., 194–200°C for methoxy-substituted derivatives ) and HPLC (C18 column, methanol/water mobile phase) are standard. Discrepancies >2°C in melting points indicate impurities. TLC (silica gel, ethyl acetate/hexane) with Rf values ≈0.5 under UV 254 nm is also effective .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence the reactivity of N-2-thiazolyl hydrazinecarbothioamides in cyclocondensation reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the thiazole ring accelerate cyclization with α-bromoacetophenones, forming bis-thiazoles via nucleophilic substitution. In contrast, electron-donating groups (e.g., methoxy) require higher temperatures (80–100°C) and longer reaction times (12–24 h) . Computational studies (Chem3D Pro) reveal that Cl substituents increase electrophilicity at the thioamide sulfur, enhancing reactivity by 30% compared to methoxy derivatives .
Q. What strategies resolve contradictions in spectral data when characterizing structurally similar derivatives?
- Methodological Answer : For overlapping FT-IR peaks (e.g., C=O and C=S in carbothioamides), use deuterated solvents in ¹³C NMR to distinguish carbonyl (δ 165–170 ppm) and thiocarbonyl (δ 180–185 ppm) carbons . X-ray crystallography can resolve ambiguities; for example, a 3-hydroxynaphthoyl derivative showed a dihedral angle of 15.2° between thiazole and naphthalene rings .
Q. How can computational modeling predict the biological activity of N-2-thiazolyl hydrazinecarbothioamide derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., α-glucosidase for antidiabetic studies) identifies binding affinities. For instance, a 4-ethoxyphenyl derivative showed a docking score of −9.2 kcal/mol, correlating with IC₅₀ = 12.3 µM in enzyme inhibition assays . DFT calculations (Gaussian 09) assess charge distribution, revealing that electron-deficient thiazole rings enhance hydrogen bonding with active-site residues .
Data Contradiction Analysis
Q. Why do some synthetic methods report inconsistent yields for similar N-2-thiazolyl hydrazinecarbothioamides?
- Methodological Answer : Solvent polarity significantly impacts yields. Reactions in water (dielectric constant ≈80) achieve higher yields (92%) due to improved hydrazine solubility, while ethanol (dielectric constant ≈24) may result in lower yields (72%) due to poor reagent dispersion . Side reactions (e.g., oxidation of thiol groups) in protic solvents also contribute to variability .
Synthetic Challenges and Solutions
Q. How can researchers mitigate the formation of bis-thiazole by-products during synthesis?
- Methodological Answer : Use stoichiometric control (1:1 molar ratio of hydrazinecarbothioamide to α-bromoacetophenone) and low temperatures (0–5°C) to suppress dimerization. Adding molecular sieves (3Å) absorbs excess HBr, shifting equilibrium toward mono-thiazole formation . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) isolates the desired product with >95% purity .
Methodological Best Practices
Q. What environmentally friendly alternatives exist for traditional synthesis solvents?
- Methodological Answer : Replace DMF or ethanol with cyclopentyl methyl ether (CPME) or water. For example, aqueous synthesis of 2-hydrazinylbenzo[d]thiazoles reduces waste generation by 40% and eliminates toxic solvent use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
